molecular formula C16H29NO4 B13270801 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13270801
M. Wt: 299.41 g/mol
InChI Key: XCBNDIDHVSKJKV-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclic structure and functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps of organic reactionsThe reaction conditions may vary, but common reagents include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatility. It is employed in:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In the study of biochemical pathways and as a precursor for biologically active compounds.

    Medicine: For the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The pathways involved include silylation, methanolysis, and decarboxylation .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and cyclohexane derivatives. For example:

    1-(Boc-amino)cyclopropanecarboxylic acid: Used in the synthesis of therapeutic agents.

    2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Another Boc-protected compound with similar applications.

    tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and organic chemistry.

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid stands out due to its specific structure and the presence of the isopropyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19)

InChI Key

XCBNDIDHVSKJKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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